Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate
Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate is a chemical compound with the molecular formula C11H12F2O3 . It has a molecular weight of 230.21 . The compound is typically stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves benzaldehyde and ethyl 2-bromo-2,2-difluoroacetate . The reaction is carried out in anhydrous tetrahydrofuran at 75°C under an inert atmosphere .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 345.2±42.0 °C and a predicted density of 1.248±0.06 g/cm3 . The compound also has a predicted pKa of 12.11±0.20 .Scientific Research Applications
Ultrasound in Enzymatic Resolution
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate has been utilized in studies exploring the enzymatic hydrolysis process. Research by Ribeiro et al. (2001) investigated the application of ultrasound baths in the enzymatic hydrolysis of similar compounds, noting that ultrasound can appreciably reduce reaction times without significantly impacting yield or enantiomeric excess of reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Kinetic Resolution with Organocatalyst
Zhou, Xu, and Chen (2008) conducted kinetic resolution of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates using (R)-benzotetramisole as a catalyst. They found that this approach was particularly effective when the aryl group was phenyl or substituted with electron-donating groups (Zhou, Xu, & Chen, 2008).
Chemo-Enzymatic Route for Chiral Acid Preparation
Zhao et al. (2014) reported on the chemical synthesis of a racemic substrate closely related to this compound, and its enzymatic preparation of the S-isomer using Porcine pancreas lipase. This study highlights the potential of using chemo-enzymatic methods for preparing chiral compounds (Zhao, Ma, Fu, & Zhang, 2014).
Synthesis of Difluorinated Pseudopeptides
Gouge, Jubault, and Quirion (2004) used a compound structurally similar to this compound in the Ugi reaction to prepare difluorinated pseudopeptides. This demonstrates the compound's utility in synthesizing structurally complex and potentially biologically significant molecules (Gouge, Jubault, & Quirion, 2004).
Enantioselective Synthesis in Organic Chemistry
The enantioselective synthesis of compounds related to this compound has been explored, indicating its relevance in the field of organic synthesis. Kuroki, Asada, and Iseki (2000) achieved highly enantioselective synthesis of similar compounds using chiral rhodium complexes (Kuroki, Asada, & Iseki, 2000).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRPSENEIFZNIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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